molecular formula C6H9BClNO2 B1506855 6-Methylpyridine-3-boronic acid hydrochloride CAS No. 2096333-73-0

6-Methylpyridine-3-boronic acid hydrochloride

Cat. No. B1506855
CAS RN: 2096333-73-0
M. Wt: 173.41 g/mol
InChI Key: HBEJHFSGVGEQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyridine-3-boronic acid hydrochloride is a chemical compound with the CAS Number: 2096333-73-0 . It has a molecular weight of 173.41 . The IUPAC name for this compound is 6-methyl-3-pyridinylboronic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of 6-Methylpyridine-3-boronic acid hydrochloride consists of a pyridine ring with a methyl group attached to the 6th carbon and a boronic acid group attached to the 3rd carbon . The InChI key for this compound is HBEJHFSGVGEQSH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Methylpyridine-3-boronic acid hydrochloride is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 294.7±42.0 °C at 760 mmHg, and a flash point of 132.0±27.9 °C .

Scientific Research Applications

Synthesis of Antioxidants

An improved process for the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, illustrates the use of boron trifluoride-etherate in the acylation process to achieve high yields. This showcases the potential of boronic acid derivatives in facilitating complex organic syntheses (Yao Xing-sheng, 2007).

Electroorganic Synthesis and Wastewater Treatment

The electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode, relevant to the field of electroorganic synthesis and wastewater treatment, demonstrates the utility of boronic acid derivatives in environmental applications (J. Iniesta, P. Michaud, M. Panizza, C. Comninellis, 2001).

Diol Recognition and Discrimination

Fluorinated boronic acid-appended bipyridinium salts have been synthesized for the detection and differentiation of diol-containing analytes via (19)F NMR spectroscopy. This application is significant in biochemical diagnostics and analytical chemistry, highlighting the role of boronic acid derivatives in developing sensitive detection methods (Jörg Axthelm, H. Görls, U. Schubert, A. Schiller, 2015).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of 3-amino-imidazopyridines through a one-pot cyclization/Suzuki coupling approach emphasizes the importance of boronic acid derivatives in accelerating and simplifying the synthesis of pharmacologically relevant molecules (E. Dimauro, J. Kennedy, 2007).

Molecular Recognition

Studies on boronic acid derivatives' interaction with pyridine derivatives leading to the formation of borenium or boronium ions reveal their potential in molecular recognition and the synthesis of complex molecular architectures. This can lead to applications in material science and nanotechnology (J. Hahn, S. Biswas, C. Maichle‐Mössmer, C. Schrenk, A. Schnepf, H. Bettinger, 2018).

Safety and Hazards

This compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and ensuring adequate ventilation .

properties

IUPAC Name

(6-methylpyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEJHFSGVGEQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-3-boronic acid hydrochloride

CAS RN

2096333-73-0
Record name 2-Methylpyridine-5-boronic Acid Hydrochloride (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyridine-3-boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Methylpyridine-3-boronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Methylpyridine-3-boronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
6-Methylpyridine-3-boronic acid hydrochloride
Reactant of Route 5
6-Methylpyridine-3-boronic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
6-Methylpyridine-3-boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.